molecular formula C12H12N6O2 B2725783 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1987084-17-2

1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B2725783
CAS No.: 1987084-17-2
M. Wt: 272.268
InChI Key: MJGWXMWKQYGYBB-UHFFFAOYSA-N
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Description

The compound is a derivative of cyanoacetohydrazides . Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles . They can act as both N- and C-nucleophiles, and their reactions with various reactants are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .


Synthesis Analysis

Cyanoacetohydrazides can be used in the synthesis of a wide variety of heterocyclic compounds . They can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at multiple sites .


Chemical Reactions Analysis

Cyanoacetohydrazides can undergo different types of reactions, including cyclocondensation and cyclization . They can react with numerous reactants (nucleophiles and electrophiles) to synthesize a variety of polyfunctional heterocyclic compounds .

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural elucidation of derivatives related to 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide have been described, showcasing the compound's versatility as a precursor for further chemical modifications. For example, Kariuki et al. (2022) reported the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, emphasizing the role of NMR spectroscopy and single-crystal X-ray diffraction in characterizing such compounds (Kariuki et al., 2022).

Biological Activities

  • Antimicrobial and Anticancer Properties: Various studies have highlighted the antimicrobial and anticancer potential of triazole derivatives. For instance, the antimicrobial activity of new benzimidazole derivatives, including triazole compounds, was investigated by El-masry et al. (2000), revealing that some compounds exhibited potential antimicrobial activities (El-masry, Fahmy, & Abdelwahed, 2000). Additionally, Šermukšnytė et al. (2022) studied the effects of 1,2,4-triazole-3-thiol derivatives on cancer cell migration and growth, identifying compounds with significant cytotoxicity against various cancer cell lines (Šermukšnytė et al., 2022).

Mechanism of Action

Properties

IUPAC Name

1-[2-(3-cyanophenyl)-2-hydroxyethyl]triazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c13-5-8-2-1-3-9(4-8)11(19)7-18-6-10(16-17-18)12(20)15-14/h1-4,6,11,19H,7,14H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGWXMWKQYGYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CN2C=C(N=N2)C(=O)NN)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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